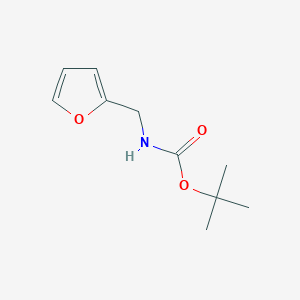

tert-butyl N-(furan-2-ylmethyl)carbamate

Descripción general

Descripción

tert-Butyl N-(furan-2-ylmethyl)carbamate: is an organic compound with the molecular formula C10H15NO3 . It is a derivative of carbamic acid, where the hydrogen atom is replaced by a tert-butyl group and the nitrogen atom is bonded to a furan-2-ylmethyl group. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate typically involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Furan-2-ylmethylamine+tert-butyl chloroformate→tert-butyl N-(furan-2-ylmethyl)carbamate+HCl

The reaction is usually conducted at room temperature and can be completed within a few hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield furan-2-ylmethylamine and tert-butyl alcohol.

Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Hydrolysis: Furan-2-ylmethylamine and tert-butyl alcohol.

Oxidation: Oxidized derivatives of the furan ring.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl N-(furan-2-ylmethyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from the amine functionality. It is also used in the synthesis of pharmaceuticals where protection of amine groups is required .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it an ideal protecting group in various industrial processes .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(furan-2-ylmethyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparación Con Compuestos Similares

tert-Butyl carbamate: Similar structure but lacks the furan-2-ylmethyl group.

Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

Ethyl carbamate: Contains an ethyl group instead of the tert-butyl group.

Uniqueness: tert-Butyl N-(furan-2-ylmethyl)carbamate is unique due to the presence of the furan-2-ylmethyl group, which imparts specific reactivity and stability. The furan ring can participate in additional reactions, providing versatility in synthetic applications. The tert-butyl group offers robust protection under various conditions, making it a preferred choice in complex syntheses .

Actividad Biológica

Tert-butyl N-(furan-2-ylmethyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a furan moiety and a tert-butyl group, which influence its solubility and reactivity. The compound's structure can be represented as follows:

The specific CAS number for this compound is 178918-29-1, indicating its unique chemical identity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways, potentially enhancing insulin sensitivity.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain gram-positive and gram-negative bacteria. This activity is attributed to the structural features that allow interaction with bacterial cell membranes .

- Antiproliferative Effects : Research indicates that related compounds may exert antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of PTP1B demonstrated that this compound effectively reduced enzyme activity in vitro. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. This suggests a potential role in managing diabetes through enhanced insulin signaling.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against various bacterial strains. The findings revealed that certain modifications to the furan ring increased antimicrobial potency. Table 1 summarizes the antimicrobial activity of different derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption rates with variable bioavailability depending on the route of administration. Future research should focus on detailed pharmacokinetic profiling to optimize dosing regimens.

Propiedades

IUPAC Name |

tert-butyl N-(furan-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDWSJNJRPUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.